molecular formula C9H8BrNO3S B13515811 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide

Cat. No.: B13515811
M. Wt: 290.14 g/mol
InChI Key: GHTKBWWIJXPRCR-UHFFFAOYSA-N
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Description

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide is a heterocyclic compound that contains both thiazole and furan rings. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylthiazole with furan-3-carboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or furan rings .

Scientific Research Applications

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The furan ring can also participate in binding interactions, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide is unique due to the combination of thiazole and furan rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8BrNO3S

Molecular Weight

290.14 g/mol

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid;hydrobromide

InChI

InChI=1S/C9H7NO3S.BrH/c1-5-10-7(4-14-5)8-2-6(3-13-8)9(11)12;/h2-4H,1H3,(H,11,12);1H

InChI Key

GHTKBWWIJXPRCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CO2)C(=O)O.Br

Origin of Product

United States

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